N-(2-bromophenyl)-2,2,2-trifluoroacetamide
Overview
Description
N-(2-bromophenyl)-2,2,2-trifluoroacetamide, commonly known as BPTFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. BPTFA is a versatile compound that has been used in various fields of research, including analytical chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
Catalytic Reaction Mechanisms
N-(2-bromophenyl)-2,2,2-trifluoroacetamide is studied for its role in catalytic reaction mechanisms. For instance, its reaction with terminal alkyne catalyzed by CuI has been investigated using density functional theory, revealing two possible reaction paths and emphasizing CuI's effectiveness as a catalyst in this process (Zhang, Wang, Li, & Tian, 2013).
Synthesis of Heterocycles
The compound plays a crucial role in the synthesis of various heterocycles. A study demonstrates its use in synthesizing heterocycles incorporated with trifluoroacetamide moiety under both thermal and microwave conditions (Shaaban, 2017).
Fluorinating Agent
Another application is as a fluorinating agent. A related compound, perfluoro-[N-(4-pyridyl)acetamide], derived from trifluoroacetamide, demonstrates the ability to fluorinate various organic compounds under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).
Domino Reactions in Synthesis
The compound is also used in copper(I) iodide-catalyzed domino reactions for synthesizing polysubstituted 3-chalcogenated indoles, showcasing its versatility in complex chemical syntheses (Liu, Gou, Zhang, & Wu, 2018).
Arylamines Synthesis
In the field of organic synthesis, it has been used to develop a catalytic method for synthesizing primary arylamines from corresponding aryl bromides and iodides, demonstrating its utility in C-N cross-coupling reactions (Tao, Li, Fu, Liu, & Guo, 2008).
Antibacterial and Reactivity Study
A derivative, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, has been synthesized and evaluated for antibacterial activity, as well as studied for its spectroscopic characteristics and reactivity, highlighting its potential in medicinal chemistry (Aswathy et al., 2017).
properties
IUPAC Name |
N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-5-3-1-2-4-6(5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIXIJZAVUCEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401366 | |
Record name | N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |
CAS RN |
2727-71-1 | |
Record name | N-(2-Bromophenyl)-2,2,2-trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2727-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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